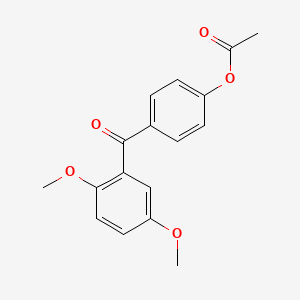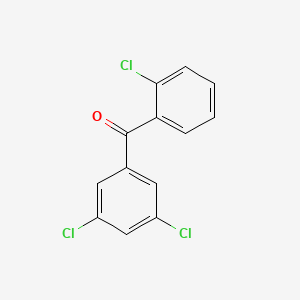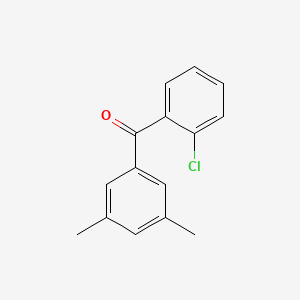
2-Chloro-5-(4-nitrobenzoyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-nitrobenzoyl)thiophene is a chemical compound with the molecular formula C11H6ClNO3S and a molecular weight of 267.69 . It is used extensively in scientific research.
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the reaction of thiophene with chlorine . Another method involves the displacement reactions with nitrite ions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Thiophene, the core structure of this compound, undergoes various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.69 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
One of the significant applications of 2-Chloro-5-(4-nitrobenzoyl)thiophene derivatives is in the synthesis of aminobenzo[b]thiophenes through the Willgerodt–Kindler route, offering a straightforward one-pot synthesis approach for these compounds (Androsov et al., 2010). Additionally, these derivatives serve as precursors for 1,1-dialkylindolium-2-thiolates via base-induced transformation, showcasing their versatility in heterocyclic chemistry (Androsov, 2008).
Material Science and Electrochemical Applications
In material science, thiophene derivatives, including those containing nitrobenzoyl groups, have been synthesized and characterized for their electrochemical properties. The development of fluorescent nitrobenzoyl polythiophenes represents an advancement in the creation of materials with potential applications in sensing, organic electronics, and light-emitting devices (Coelho et al., 2015).
Biological and Pharmacological Potential
The exploration of this compound derivatives in biological contexts has led to the discovery of compounds with anticancer properties. For instance, specific thiocarbamide derivatives have shown significant in vitro cytotoxicity against various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Pandey et al., 2019).
Safety and Hazards
Future Directions
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the synthesis and characterization of novel thiophene moieties like 2-Chloro-5-(4-nitrobenzoyl)thiophene with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
It is known that nitro compounds, such as2-Chloro-5-(4-nitrobenzoyl)thiophene , are an important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Mode of Action
Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Biochemical Pathways
The photodissociation dynamics of halogen-substituted thiophenes have been studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Spillage is unlikely to penetrate the soil, and the product evaporates slowly .
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIUWSMQLUEDSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641820 |
Source


|
| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909421-69-8 |
Source


|
| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














